(R)-CE3F4

Description

BenchChem offers high-quality (R)-CE3F4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-CE3F4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

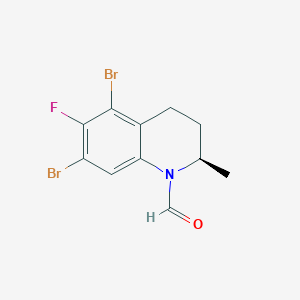

(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQPWXVZCPUGC-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (R)-CE3F4

This guide provides a detailed overview of the mechanism of action for (R)-CE3F4, a selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). The information is compiled from various biochemical and biophysical studies, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to (R)-CE3F4 and its Target: Epac1

(R)-CE3F4 is the R-enantiomer of the tetrahydroquinoline analog CE3F4, which has been identified as a potent and selective inhibitor of Epac1.[1][2][3] Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTP-binding proteins Rap1 and Rap2.[1][4] They function as key mediators of cellular signaling pathways initiated by the second messenger cyclic adenosine monophosphate (cAMP).[1][5] Upon binding cAMP, Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades.[4][5] (R)-CE3F4 offers a valuable tool for dissecting the specific roles of Epac1 in various physiological and pathophysiological processes.[1]

Core Mechanism of Action: Uncompetitive Antagonism

(R)-CE3F4 exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric agonist, cAMP.[3][5] This means that (R)-CE3F4 does not compete with cAMP for the same binding site.[5][6] Instead, it preferentially binds to the Epac1 protein after cAMP has already bound.[3][5]

The key steps in the mechanism are as follows:

-

cAMP Binding: The signaling cascade begins with cAMP binding to the cyclic nucleotide-binding domain (CNBD) of Epac1.[5]

-

(R)-CE3F4 Binding: (R)-CE3F4 then binds to a distinct site within the CNBD of the cAMP-activated Epac1, forming a stable ternary complex: cAMP:Epac1:(R)-CE3F4.[5][7]

-

Stabilization of an Intermediate State: The binding of (R)-CE3F4 acts like a wedge, stabilizing a mixed-intermediate conformation of Epac1. This conformation shares features of both the inactive (apo) and the fully active cAMP-bound states.[5]

-

Inhibition of Rap1 Access: This stabilized intermediate state prevents the substrate, Rap1, from accessing the catalytic domain (the CDC25-HD) of Epac1.[5] Consequently, the guanine nucleotide exchange (GDP for GTP) on Rap1 is inhibited, blocking downstream signaling.[1][6]

This uncompetitive mechanism is noteworthy because the inhibitory potency of (R)-CE3F4 increases with higher concentrations of the agonist (cAMP).[3][5]

References

- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). | Sigma-Aldrich [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]

- 5. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-CE3F4: A Technical Guide for Drug Development Professionals

(R)-CE3F4, a tetrahydroquinoline analog, has emerged as a critical pharmacological tool for studying the nuanced roles of the Exchange protein directly activated by cAMP (Epac) signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (R)-CE3F4, its mechanism of action, and the experimental protocols used in its characterization, tailored for researchers, scientists, and drug development professionals.

(R)-CE3F4 is a selective and potent antagonist of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2][3] Its unique uncompetitive mechanism of action, targeting the Epac1:cAMP complex, offers a distinct advantage in specificity over other cyclic nucleotide-binding proteins like PKA.[1][4] This guide delves into the key structural determinants of (R)-CE3F4's inhibitory activity, providing a framework for the rational design of next-generation Epac modulators.

Core Structure-Activity Relationship Insights

The inhibitory potency of CE3F4 analogs on Epac1 is dictated by specific substitutions on the tetrahydroquinoline scaffold. Key findings from SAR studies are summarized below.[1][5][6]

Data Presentation: Quantitative SAR of CE3F4 Analogs

The following table summarizes the inhibitory activity of (R)-CE3F4 and its analogs against Epac1. The data highlights the critical contributions of the N-formyl group, bromine substitutions, and stereochemistry at the C-2 position.

| Compound | Structure | Modifications from (R)-CE3F4 | Epac1 Inhibition | IC₅₀ (µM) | Reference |

| (R)-CE3F4 | 5,7-dibromo-6-fluoro-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline | - | Potent Inhibitor | 5.8 | [7] |

| (S)-CE3F4 | Enantiomer of (R)-CE3F4 | Stereochemistry at C-2 | Weaker Inhibitor | 56 | [7] |

| Racemic CE3F4 | Mixture of (R) and (S) enantiomers | - | Inhibitor | 10.7 | [7] |

| Analog 2 (from Courilleau et al., 2012) | Lacks N-formyl group | Removal of the 1-formyl group | No inhibitory effect | >20 | [1] |

| Analog 3 (from Courilleau et al., 2012) | Lacks bromine atoms | Removal of 5,7-dibromo groups | No inhibitory effect | >20 | [1] |

| Analog 4 (from Courilleau et al., 2012) | Lacks bromine atoms | Removal of 5,7-dibromo groups | No inhibitory effect | >20 | [1] |

| Analog 6 (from Sonawane et al., 2017) | 5-bromo analog | Lacks the 7-bromo group | ~3-fold less potent than CE3F4 | Not specified | [5][6] |

| Analog 9 (from Sonawane et al., 2017) | N-acetyl analog | Replacement of 1-formyl with 1-acetyl | Loss of activity | Not specified | [5][6] |

| Tribromo analog (from Sonawane et al., 2017) | 5,7,8-tribromo analog | Addition of an 8-bromo group | ~2.5-fold loss of activity | Not specified | [5][6] |

Mechanism of Action: Uncompetitive Inhibition

(R)-CE3F4 exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric agonist, cAMP.[4] It does not bind to the cAMP binding site but rather to a distinct site on the Epac1 cAMP-binding domain (CNBD).[4] This binding event stabilizes a cAMP-bound intermediate state of Epac1, preventing the full conformational change required for Rap1 activation.[4] Consequently, (R)-CE3F4's inhibitory potency increases with higher concentrations of the agonist cAMP.[2]

Experimental Protocols

The characterization of (R)-CE3F4 and its analogs primarily relies on a fluorescence-based Rap1 guanine nucleotide exchange factor (GEF) activity assay.

Key Experimental Protocol: In Vitro Epac1 GEF Assay

This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on its substrate, Rap1.

Materials:

-

Purified full-length human Epac1

-

Purified human Rap1b

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Epac1 agonist (e.g., 8-(4-chlorophenylthio)-2′-O-methyl-cAMP, or 007)

-

Test compounds (e.g., (R)-CE3F4 and analogs) dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

Methodology:

-

Rap1 Loading: Incubate Rap1b with BODIPY-FL-GDP in the absence of MgCl₂ to facilitate the loading of the fluorescent nucleotide.

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the assay buffer, the Epac1 agonist (e.g., 20 µM 007), and the test compound at various concentrations.

-

Initiation of Reaction: Add the BODIPY-FL-GDP-loaded Rap1b to the reaction mixture, followed by the addition of purified Epac1 to initiate the GEF reaction.

-

GTP Exchange: The exchange of BODIPY-FL-GDP for unlabeled GTP in the assay buffer results in a decrease in fluorescence intensity.

-

Data Acquisition: Monitor the fluorescence decrease over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial velocity of the GDP exchange reaction. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated using a suitable dose-response curve fitting model.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Epac1 signaling pathway and the inhibitory mechanism of (R)-CE3F4.

Experimental Workflow Diagram

Caption: Workflow for the in vitro Epac1 GEF inhibition assay.

Structure-Activity Relationship Logic Diagram

Caption: Key structural features of (R)-CE3F4 for Epac1 inhibition.

References

- 1. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Allosteric Grip: A Technical Guide to the (R)-CE3F4 Binding Site on Epac1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor (R)-CE3F4 and its target, the Exchange protein directly activated by cAMP 1 (Epac1). A thorough understanding of this interaction is critical for the development of next-generation therapeutic agents targeting the Epac signaling pathway, which is implicated in a variety of physiological and pathological processes, including cardiac function, inflammation, and cancer.[1][2] This document details the binding site, mechanism of action, and summarizes the quantitative data and experimental protocols used to elucidate this crucial interaction.

Core Concepts: Uncompetitive Inhibition and Allosteric Binding

(R)-CE3F4 acts as an uncompetitive inhibitor of Epac1 with respect to the agonist cAMP.[3][4] This means that (R)-CE3F4 preferentially binds to the Epac1-cAMP complex, rather than to the free Epac1 protein.[5] This binding event stabilizes a conformation of Epac1 that is unable to catalyze the exchange of GDP for GTP on its substrate, the small G-protein Rap1, thereby inhibiting downstream signaling.[3]

The binding site of (R)-CE3F4 on Epac1 is not within the catalytic domain, nor does it directly compete with cAMP for its binding pocket. Instead, it occupies an allosteric site located within the cyclic nucleotide-binding domain (CNBD), at a distinct interface between the α and β subdomains.[3][6][7] This allosteric modulation is a key feature of its inhibitory mechanism.

Quantitative Analysis of (R)-CE3F4 Binding to Epac1

The inhibitory potency of CE3F4 and its stereoisomers has been quantified through various biochemical and cellular assays. The (R)-enantiomer has been consistently shown to be the most potent inhibitor of Epac1.[5][8][9][10]

| Compound | IC50 (Epac1) | IC50 (Epac2) | Notes | Reference |

| (R)-CE3F4 | 5.8 µM | - | The most potent stereoisomer. | [10] |

| Racemic CE3F4 | 10.7 µM | 66 µM | Shows selectivity for Epac1 over Epac2. | [10][11] |

| (S)-CE3F4 | 56 µM | - | Significantly less potent than the (R)-enantiomer. | [10] |

| Racemic CE3F4 | 23 ± 3 µM | - | Determined in the presence of 2 µM of the agonist 007. | [10][12] |

| Racemic CE3F4 | 15 ± 2 µM | - | Determined in the presence of 20 µM of the agonist 007, demonstrating the uncompetitive nature of the inhibition. | [13] |

Elucidating the Binding Site: Key Residues

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the specific amino acid residues of Epac1 that form the binding pocket for (R)-CE3F4. These studies have revealed that the inhibitor interacts with residues located at the interface of the α/β subdomains of the CNBD. Key residues identified as crucial for this interaction include:

-

Tyrosine 242 (Y242) [6]

-

Isoleucine 243 (I243) [6]

-

Aspartic Acid 267 (D267) [6]

-

Glutamine 270 (Q270)

-

Arginine 294 (R294) [6]

To date, a co-crystal structure of (R)-CE3F4 in complex with Epac1 has not been reported in the literature. Therefore, the current understanding of the binding mode is primarily based on NMR data and computational modeling.

Experimental Methodologies

The characterization of the (R)-CE3F4 binding site on Epac1 has been achieved through a combination of sophisticated experimental techniques.

Guanine Nucleotide Exchange Factor (GEF) Assays

These assays directly measure the catalytic activity of Epac1. A common method involves monitoring the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP or mant-GTP) on the Rap1 substrate.

Principle: The fluorescence properties of the labeled GTP analog change upon binding to Rap1. By monitoring this change over time, the rate of the exchange reaction can be determined.

Protocol Outline:

-

Reagents: Purified Epac1, purified Rap1, fluorescently labeled GTP, unlabeled GDP, cAMP or other agonist, and the inhibitor ((R)-CE3F4).

-

Reaction Setup: A reaction mixture is prepared containing Rap1 pre-loaded with GDP, the fluorescent GTP analog, and buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of Epac1 and cAMP.

-

Inhibition Assay: To determine the effect of (R)-CE3F4, the inhibitor is pre-incubated with Epac1 and cAMP before the addition of Rap1.

-

Data Acquisition: Fluorescence is measured over time using a plate reader. The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.

-

Data Analysis: IC50 values are determined by plotting the reaction rates against a range of inhibitor concentrations.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to monitor conformational changes in Epac1 upon ligand binding in vitro and in living cells. The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor is a widely used tool for this purpose.

Principle: The CAMYEL sensor consists of Epac1 flanked by a Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP). In the inactive state, the proteins are in close proximity, allowing for efficient BRET. Upon cAMP binding, Epac1 undergoes a conformational change that increases the distance between Rluc and YFP, leading to a decrease in the BRET signal.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 or other suitable cells are transfected with the CAMYEL plasmid.

-

Cell Lysis (for in vitro assays): Transfected cells are lysed to obtain a cell extract containing the CAMYEL sensor.

-

BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the cell lysate or intact cells.

-

Ligand Addition: cAMP, (R)-CE3F4, or other compounds are added.

-

Data Acquisition: The light emission from both Rluc and YFP is measured simultaneously using a luminometer capable of detecting both wavelengths.

-

Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio indicates Epac1 activation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the binding site of a small molecule on a protein at atomic resolution.

Principle: The chemical environment of each atom in a protein influences its NMR signal. When a ligand binds to a protein, it perturbs the chemical environment of the amino acid residues in the binding pocket, leading to changes in their NMR signals (chemical shift perturbations).

Protocol Outline:

-

Protein Preparation: Isotopically labeled (e.g., ¹⁵N) Epac1 is expressed and purified.

-

NMR Data Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the labeled Epac1 is acquired. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

-

Ligand Titration: A solution of (R)-CE3F4 is titrated into the protein sample.

-

Spectral Analysis: A series of HSQC spectra are recorded at different ligand concentrations.

-

Binding Site Mapping: The amino acid residues that show significant chemical shift perturbations upon ligand binding are identified. These residues are then mapped onto the three-dimensional structure of Epac1 to define the binding site.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the Epac1 signaling pathway and the experimental workflow for characterizing (R)-CE3F4.

Caption: Epac1 signaling pathway and its inhibition by (R)-CE3F4.

Caption: Experimental workflow for characterizing the (R)-CE3F4-Epac1 interaction.

References

- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CE3F4 Uncompetitive Inhibition Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uncompetitive inhibition kinetics of (R)-CE3F4, a selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to (R)-CE3F4 and its Target: Epac1

(R)-CE3F4 is the more potent enantiomer of the racemic compound CE3F4, a tetrahydroquinoline analog that selectively inhibits the guanine nucleotide exchange factor (GEF) activity of Epac1.[1][2] Epac1 is a key intracellular signaling protein that is directly activated by the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Upon activation, Epac1 catalyzes the exchange of GDP for GTP on the small G-protein Rap1, initiating a cascade of downstream signaling events involved in various cellular processes, including cell adhesion, proliferation, and differentiation.[5] The (R)-enantiomer of CE3F4 exhibits a 10-fold higher potency for Epac1 compared to the (S)-enantiomer.[1][2]

Unconventional Uncompetitive Inhibition Mechanism

(R)-CE3F4 exhibits a non-classical uncompetitive inhibition mechanism. Unlike traditional uncompetitive inhibitors that bind to the enzyme-substrate complex, (R)-CE3F4 is uncompetitive with respect to the allosteric agonist, cAMP.[6] This means that (R)-CE3F4 preferentially binds to the activated Epac1:cAMP complex, rather than the Epac1:Rap1 (enzyme-substrate) complex.[6][7] This binding event stabilizes a non-productive ternary complex, preventing the subsequent productive interaction with and activation of Rap1. A key characteristic of this uncompetitive inhibition is that the inhibitory potency of (R)-CE3F4 increases with higher concentrations of the agonist cAMP.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that (R)-CE3F4 binds to a site within the cyclic nucleotide-binding domain (CNBD) of Epac1, but distinct from the cAMP binding pocket.[7] This allosteric binding locks Epac1 in an inactive conformation, even in the presence of cAMP.

Quantitative Kinetic Data

The inhibitory potency of (R)-CE3F4 and its related compounds has been determined using various in vitro assays. The following tables summarize the key quantitative data available in the literature.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| (R)-CE3F4 | Epac1 | 5.8 | Fluorescence-based Rap1 GEF assay | [3] |

| (S)-CE3F4 | Epac1 | 56 | Fluorescence-based Rap1 GEF assay | [3] |

| Racemic CE3F4 | Epac1 | 10.7 | Fluorescence-based Rap1 GEF assay | [3] |

| Racemic CE3F4 | Epac2 | 66 | Fluorescence-based Rap1 GEF assay | [3] |

| Kinetic Parameter | Value | Condition | Reference |

| IC50 of CE3F4 | 22.5 ± 1 µM | 2 µM 007 (Epac agonist) | [8] |

| IC50 of CE3F4 | 15 ± 2 µM | 20 µM 007 (Epac agonist) | [8] |

| Vmax of GDP exchange | Decreased by ~80% | In the presence of 20 µM CE3F4 | [8] |

| EC50 for 007 | Decreased by ~80% | In the presence of 20 µM CE3F4 | [8] |

Note: 007 is a cell-permeable cAMP analog and a potent Epac agonist.

Experimental Protocols

The characterization of (R)-CE3F4's uncompetitive inhibition kinetics relies on specific biochemical and biophysical assays. Below are detailed descriptions of the key experimental methodologies.

Fluorescence-based Rap1 GEF Assay

This assay is the primary method used to determine the inhibitory activity of compounds like (R)-CE3F4 on Epac1's guanine nucleotide exchange factor (GEF) activity.

Principle: The assay measures the rate of exchange of a fluorescently labeled GDP analog, such as 2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate (Mant-GDP), for unlabeled GTP on the small G-protein Rap1, catalyzed by Epac1. The fluorescence of Mant-GDP is sensitive to its environment; its fluorescence intensity decreases as it is released from Rap1 upon exchange with GTP. The rate of this fluorescence decrease is proportional to the GEF activity of Epac1.

Typical Protocol:

-

Reagents: Purified full-length or catalytic domain of human Epac1, purified human Rap1b, Mant-GDP, GTP, cAMP or other agonists (e.g., 007), and the test inhibitor ((R)-CE3F4).

-

Loading of Rap1 with Mant-GDP: Rap1 is pre-loaded with Mant-GDP in the absence of magnesium ions and in the presence of EDTA to facilitate nucleotide exchange. The loading is stopped by the addition of a molar excess of MgCl2.

-

Assay Execution: The reaction is initiated by mixing the Mant-GDP-loaded Rap1 with Epac1, an excess of unlabeled GTP, the agonist (cAMP or 007), and varying concentrations of the inhibitor ((R)-CE3F4) in an appropriate assay buffer.

-

Data Acquisition: The decrease in fluorescence intensity is monitored over time using a fluorescence plate reader or spectrofluorometer with excitation and emission wavelengths appropriate for Mant-GDP (e.g., ~360 nm excitation and ~440 nm emission).

-

Data Analysis: The initial rates of the reaction are calculated from the fluorescence decay curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition, the assay is performed at different concentrations of the agonist (cAMP). For uncompetitive inhibition with respect to the agonist, the IC50 of the inhibitor will decrease as the agonist concentration increases.[8] Kinetic parameters such as Vmax and Km can be determined by measuring the reaction rates at various substrate (Rap1) and agonist (cAMP) concentrations in the presence and absence of the inhibitor.

NMR Spectroscopy for Binding Site Mapping

Solution NMR spectroscopy is a powerful technique to elucidate the binding site and mechanism of action of small molecule inhibitors.

Principle: NMR spectroscopy can detect changes in the chemical environment of atomic nuclei upon ligand binding. By observing changes in the NMR spectrum of the protein (Epac1) upon addition of the inhibitor ((R)-CE3F4), the residues involved in the binding interaction can be identified.

Typical Protocol:

-

Sample Preparation: Isotopically labeled (¹⁵N or ¹³C/¹⁵N) Epac1 protein (typically the CNBD domain) is prepared. The inhibitor, (R)-CE3F4, is prepared in a compatible buffer.

-

NMR Experiments: A series of NMR experiments are performed on the protein sample in the absence and presence of the inhibitor. Commonly used experiments include:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Upon inhibitor binding, residues at the binding site or those undergoing conformational changes will show chemical shift perturbations (changes in peak position).

-

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein, providing information about the binding epitope of the small molecule.

-

-

Data Analysis: The chemical shift perturbations from the HSQC spectra are mapped onto the three-dimensional structure of Epac1 to identify the binding site. STD-NMR data reveals the parts of (R)-CE3F4 that are in direct contact with the protein. These combined analyses confirmed that (R)-CE3F4 binds to the Epac1:cAMP complex at a site distinct from the cAMP binding pocket.[7]

Mandatory Visualizations

Epac1 Signaling Pathway

Caption: Overview of the Epac1 signaling cascade, from GPCR activation to cellular response.

Experimental Workflow for (R)-CE3F4 Inhibition Assay

Caption: Step-by-step workflow for determining the inhibitory kinetics of (R)-CE3F4.

Uncompetitive Inhibition Mechanism of (R)-CE3F4

Caption: (R)-CE3F4 binds to the active Epac1:cAMP complex, preventing Rap1 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(R)-CE3F4: A Preferential Inhibitor of Epac1 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of (R)-CE3F4, a potent and selective uncompetitive inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1). (R)-CE3F4 has emerged as a critical pharmacological tool for elucidating the nuanced roles of Epac1 in various cellular signaling pathways. This document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Discovery and Synthesis

(R)-CE3F4, with the chemical name (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde, was identified through a high-throughput screening (HTS) campaign of a chemical library.[1] The screening aimed to discover novel antagonists of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. The racemic mixture, CE3F4, initially showed promising inhibitory activity, and subsequent chiral separation and analysis revealed that the (R)-enantiomer is the more potent inhibitor of Epac1.[2]

While a detailed, step-by-step synthesis protocol for (R)-CE3F4 is not publicly available in the referenced literature, the synthesis of similar tetrahydroquinoline analogs has been described. These generally involve multi-step reactions starting from commercially available precursors. The synthesis of the core tetrahydroquinoline scaffold is often followed by functional group modifications, such as bromination and formylation, to arrive at the final product. The stereospecific synthesis of the (R)-enantiomer would likely involve the use of a chiral auxiliary or a chiral catalyst during a key step, such as a cyclization or reduction.

Quantitative Data

The inhibitory potency of (R)-CE3F4 and its related compounds against Epac1 and Epac2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| (R)-CE3F4 | Epac1 | 5.8 | [3] |

| (S)-CE3F4 | Epac1 | 56 | [3] |

| Racemic CE3F4 | Epac1 | 10.7 - 23 | [3] |

| (R)-CE3F4 | Epac2 | >58 (approx. 10-fold less potent than for Epac1) | [2] |

Mechanism of Action: Uncompetitive Inhibition

(R)-CE3F4 exhibits a non-classical uncompetitive mechanism of inhibition with respect to the allosteric activator, cAMP.[4] This means that (R)-CE3F4 does not bind to the free Epac1 enzyme but instead binds to the Epac1-cAMP complex. This binding event stabilizes a conformation of Epac1 that is unable to catalyze the exchange of GDP for GTP on its substrate, Rap1.[4] Consequently, the inhibitory effect of (R)-CE3F4 becomes more pronounced at higher concentrations of cAMP.[4]

Signaling Pathway

(R)-CE3F4 targets the Epac1 signaling pathway, which plays a crucial role in a multitude of cellular processes. The canonical Epac1 pathway involves the activation of the small GTPase Rap1.

Caption: The Epac1 signaling pathway, illustrating activation by cAMP and inhibition by (R)-CE3F4.

Experimental Protocols

High-Throughput Screening (HTS) for Epac1 Inhibitors

The discovery of CE3F4 was the result of a fluorescence-based HTS assay designed to identify inhibitors of Epac1's guanine nucleotide exchange factor (GEF) activity.[1]

Experimental Workflow:

Caption: A generalized workflow for the high-throughput screening of Epac1 inhibitors.

Protocol:

-

Reagents:

-

Purified, recombinant human Epac1 protein.

-

Purified, recombinant human Rap1b protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

-

A selective Epac agonist, such as 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (007).

-

Compound library dissolved in DMSO.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

-

Procedure:

-

In a 384-well plate, add a small volume of each test compound from the library.

-

Add a solution containing purified Epac1 and fluorescently labeled Rap1-GDP to each well.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding the Epac agonist (007).

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader. The decrease in fluorescence corresponds to the displacement of the fluorescent GDP from Rap1.

-

Calculate the rate of the reaction for each well.

-

Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Compounds showing significant inhibition are selected as "hits" for further validation.

-

Guanine Nucleotide Exchange Factor (GEF) Assay for IC50 Determination

This assay is used to quantify the inhibitory potency of compounds like (R)-CE3F4.

Protocol:

-

Reagents:

-

Purified Epac1 protein.

-

Purified Rap1b protein loaded with a fluorescent GDP analog.

-

Unlabeled GTP.

-

cAMP.

-

Serial dilutions of (R)-CE3F4 in DMSO.

-

Assay buffer.

-

-

Procedure:

-

Set up a series of reactions in a 96- or 384-well plate. Each reaction should contain a fixed concentration of Epac1, fluorescently labeled Rap1-GDP, and a specific concentration of (R)-CE3F4.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes.

-

Initiate the reaction by adding a mixture of cAMP and a molar excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Uncompetitive Inhibition Assay

To determine the mechanism of inhibition, the GEF assay is performed with varying concentrations of both the substrate (cAMP) and the inhibitor ((R)-CE3F4).

Experimental Logic:

Caption: Logical workflow to determine the uncompetitive inhibition mechanism of (R)-CE3F4.

Protocol:

-

Perform the GEF assay as described in section 5.2.

-

Create a matrix of experimental conditions with several concentrations of cAMP and several concentrations of (R)-CE3F4.

-

For each concentration of (R)-CE3F4, determine the Vmax (maximum reaction velocity) and Km (Michaelis constant for cAMP).

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[cAMP]).

-

For an uncompetitive inhibitor, the resulting plot will show a series of parallel lines for each inhibitor concentration, indicating that both Vmax and Km are decreased.

Conclusion

(R)-CE3F4 is a valuable chemical probe for studying the physiological and pathological roles of Epac1. Its high potency and selectivity, combined with its well-characterized uncompetitive mechanism of action, make it an indispensable tool for researchers in the fields of cell signaling, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the key data and methodologies associated with (R)-CE3F4, serving as a valuable resource for its application in further scientific inquiry.

References

- 1. Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

(R)-CE3F4 role in cAMP signaling pathways

An In-depth Technical Guide on the Role of (R)-CE3F4 in cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-CE3F4 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 1 (Epac1), a key mediator in cyclic AMP (cAMP) signaling pathways. Unlike competitive inhibitors that vie for the same binding site as the endogenous agonist, (R)-CE3F4 exhibits a non-classical uncompetitive mechanism of inhibition. This technical guide provides a comprehensive overview of (R)-CE3F4, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Epac and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that regulates a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its effects are primarily mediated through two main families of intracellular receptors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epacs).[2] Epac proteins, which exist in two isoforms (Epac1 and Epac2), function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[1][3] Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and subsequent downstream signaling.[1]

(R)-CE3F4: A Selective Epac1 Antagonist

CE3F4 is a tetrahydroquinoline analog identified as a selective inhibitor of Epac1.[4] It exists as a racemic mixture of two enantiomers, (R)-CE3F4 and (S)-CE3F4. The (R)-enantiomer has been shown to be the more potent inhibitor of Epac1.[5]

Mechanism of Action: Uncompetitive Inhibition

(R)-CE3F4 acts as an uncompetitive inhibitor with respect to the Epac1 agonist, cAMP.[4] This means that (R)-CE3F4 does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex.[3] The binding of (R)-CE3F4 to this complex stabilizes a non-productive conformation, preventing the activation of Rap1.[3] A key characteristic of this uncompetitive inhibition is that the inhibitory potency of (R)-CE3F4 increases with higher concentrations of the agonist (cAMP).[6]

Quantitative Data

The inhibitory potency of (R)-CE3F4 and its related compounds has been determined using in vitro fluorescence-based Rap1 exchange assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (μM) | Reference |

| (R)-CE3F4 | Epac1 | 4.2 | [7] |

| Epac2 | 44 | [7] | |

| (S)-CE3F4 | Epac1 | 56 | [8] |

| Racemic CE3F4 | Epac1 | 10.7 | [8] |

| Epac2(B) | 66 | [8] | |

| Epac1 (induced by 007) | 23 ± 3 | [8] |

Note: 007 is a selective Epac agonist (8-pCPT-2'-O-Me-cAMP).

Experimental Protocols

The following is a detailed methodology for a fluorescence-based Rap1 exchange assay, a common method for characterizing the inhibitory activity of compounds like (R)-CE3F4.

Principle

This assay measures the guanine nucleotide exchange factor (GEF) activity of Epac1 by monitoring the displacement of a fluorescently labeled GDP analog (like Mant-GDP) from Rap1 in the presence of an excess of unlabeled GTP. The rate of fluorescence decrease is proportional to the GEF activity of Epac1.

Materials

-

Purified full-length human Epac1 protein

-

Purified human Rap1b protein (truncated, e.g., amino acids 1-167)

-

Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

cAMP (Adenosine 3',5'-cyclic monophosphate) or a selective Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP, "007")

-

(R)-CE3F4 (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

96- or 384-well black microplates

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm)

Method

-

Preparation of Rap1b-Mant-GDP complex: Incubate Rap1b with a 5-fold molar excess of Mant-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading. Remove unbound Mant-GDP using a desalting column.

-

Assay Setup:

-

In each well of the microplate, add the following components in this order:

-

Assay Buffer

-

(R)-CE3F4 or vehicle (DMSO) at various concentrations.

-

Epac1 protein (final concentration, e.g., 100 nM).

-

cAMP or 007 to stimulate Epac1 activity (final concentration, e.g., 10 µM).

-

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

-

Initiation of the Exchange Reaction:

-

Add the Rap1b-Mant-GDP complex to each well (final concentration, e.g., 200 nM).

-

Immediately add a high concentration of GTP (final concentration, e.g., 100 µM) to initiate the exchange reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader.

-

Record data points every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each concentration of the inhibitor.

-

Plot the initial rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: cAMP-Epac1 signaling and (R)-CE3F4 inhibition.

Experimental Workflow Diagram

Caption: Fluorescence-based Rap1 exchange assay workflow.

Structure-Activity Relationship (SAR)

Studies on analogs of CE3F4 have provided insights into the structural features crucial for its inhibitory activity. The N-formyl group and the bromine atoms at the 5 and 7 positions of the tetrahydroquinoline ring are important for potent Epac1 inhibition.[4][9] Modification or removal of these groups generally leads to a decrease in activity.[9] The stereochemistry at the C2 position is also critical, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[5]

Conclusion

(R)-CE3F4 is a valuable pharmacological tool for studying the role of Epac1 in cAMP signaling. Its selective, uncompetitive mechanism of action provides a unique approach to modulating this pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Epac1 signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Dissection of Epac1 Inhibition: A Technical Guide to (R)-CE3F4 versus (S)-CE3F4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemical nuances of CE3F4, a selective inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). A comprehensive analysis of the (R)- and (S)-enantiomers is presented, highlighting their differential inhibitory activities and providing detailed experimental methodologies for their characterization. This document serves as a valuable resource for researchers investigating cAMP signaling pathways and developing targeted therapeutics.

Introduction

Exchange proteins directly activated by cAMP (Epac) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing crucial roles in a myriad of cellular processes. The two isoforms, Epac1 and Epac2, represent attractive therapeutic targets for various diseases. CE3F4 has emerged as a valuable pharmacological tool for dissecting the specific functions of Epac1.[1][2][3][4] CE3F4 is a tetrahydroquinoline analog that acts as an uncompetitive inhibitor with respect to the agonist cAMP.[2] The presence of a chiral center at the C2 position of the tetrahydroquinoline ring gives rise to two enantiomers, (R)-CE3F4 and (S)-CE3F4, which exhibit distinct biological activities. This guide provides a detailed comparison of these stereoisomers, supported by quantitative data and experimental protocols.

Quantitative Data Presentation

The inhibitory potency of the racemic mixture and the individual enantiomers of CE3F4 against Epac1 and Epac2 are summarized below. The data clearly demonstrates the superior potency and selectivity of the (R)-enantiomer for Epac1.

| Compound | Target | IC50 (µM) | Reference(s) |

| (R)-CE3F4 | Epac1 | 5.8 | [5] |

| (S)-CE3F4 | Epac1 | 56 | [5] |

| Racemic CE3F4 | Epac1 | 10.7 | [5] |

| Racemic CE3F4 | Epac1 | 23 ± 3 (induced by 007) | [5] |

| Racemic CE3F4 | Epac2(B) | 66 | [5] |

Signaling Pathway and Mechanism of Action

CE3F4 exerts its inhibitory effect on the Epac1 signaling pathway. Upon activation by cAMP, Epac1 catalyzes the exchange of GDP for GTP on the small GTPase Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to regulate various cellular functions. CE3F4, acting as an uncompetitive inhibitor, binds to the cAMP-Epac1 complex, thereby preventing the subsequent activation of Rap1.

Caption: Epac1 signaling pathway and the inhibitory action of CE3F4.

Experimental Protocols

This section provides detailed methodologies for the synthesis of (R)- and (S)-CE3F4, and for key biochemical and cell-based assays to evaluate their activity.

Synthesis of (R)-CE3F4 and (S)-CE3F4

The synthesis of the individual enantiomers of CE3F4 involves a multi-step process starting from 6-fluoro-2-methylquinoline.

Step 1: Reduction of 6-fluoro-2-methylquinoline to racemic 2-methyl-1,2,3,4-tetrahydroquinoline A solution of 6-fluoro-2-methylquinoline in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Step 2: Bromination of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline The racemic tetrahydroquinoline is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., -20°C to 0°C). The reaction mixture is stirred for a specified time, and the completion of the reaction is monitored. The product, racemic 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, is then isolated and purified by crystallization or column chromatography.

Step 3: Chiral Resolution of racemic 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline The racemic mixture is resolved into its individual enantiomers using a chiral resolving agent. A common method involves the formation of diastereomeric salts with a chiral acid, such as O,O'-di-p-toluoyl-D-tartaric acid or (S)-naproxen acyl chloride. The diastereomeric salts are then separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiopure (R)- and (S)-amines.

Step 4: N-formylation of the enantiopure tetrahydroquinolines The purified (R)- or (S)-5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is dissolved in a mixture of formic acid and acetic anhydride. The reaction is stirred at room temperature until completion. The final product, (R)- or (S)-CE3F4, is then isolated and purified by crystallization or column chromatography.

Epac1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay measures the ability of Epac1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on Rap1.

Materials:

-

Recombinant human Epac1 protein

-

Recombinant human Rap1b protein

-

BODIPY-FL-GDP (or other suitable fluorescent GDP analog)

-

GTP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

cAMP or a specific Epac1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007)

-

(R)-CE3F4, (S)-CE3F4, or racemic CE3F4

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Rap1-BODIPY-FL-GDP complex: Incubate Rap1b with an excess of BODIPY-FL-GDP in the assay buffer in the absence of MgCl2 and in the presence of EDTA to facilitate nucleotide loading. Remove excess unbound fluorescent nucleotide using a desalting column.

-

Set up the reaction: In the microplate wells, add the assay buffer, the Epac1 agonist (e.g., 10 µM 8-pCPT-2'-O-Me-cAMP), and the test compound ((R)-CE3F4, (S)-CE3F4, or vehicle control) at various concentrations.

-

Initiate the exchange reaction: Add the pre-formed Rap1-BODIPY-FL-GDP complex to the wells, followed by the addition of a high concentration of unlabeled GTP (e.g., 100 µM).

-

Start the GEF reaction: Add recombinant Epac1 to each well to initiate the nucleotide exchange.

-

Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~485/520 nm for BODIPY-FL). The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence.

-

Data Analysis: Calculate the initial rate of the reaction for each condition. Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Epac1 GEF Activity Assay.

Rap1 Activation Assay in Living Cells

This assay measures the levels of active, GTP-bound Rap1 in cells following treatment with an Epac1 agonist and the inhibitors. A common method is a pull-down assay using the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1.

Materials:

-

Cell line expressing Epac1 (e.g., HEK293 cells)

-

Cell culture reagents

-

Epac1 agonist (e.g., 8-pCPT-2'-O-Me-cAMP-AM, a cell-permeable version)

-

(R)-CE3F4, (S)-CE3F4, or racemic CE3F4

-

Lysis Buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

-

GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads

-

Antibody against Rap1

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with the desired concentration of (R)-CE3F4, (S)-CE3F4, or vehicle for a specified time (e.g., 30 minutes). Stimulate the cells with the Epac1 agonist for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Clarify Lysates: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down of Active Rap1: Incubate the cleared cell lysates with GST-RalGDS-RBD beads with gentle rocking at 4°C for 1 hour.

-

Washing: Pellet the beads by centrifugation and wash them several times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1. Also, run a fraction of the total cell lysate to determine the total Rap1 levels as a loading control.

-

Data Analysis: Quantify the band intensities from the Western blot. Normalize the amount of active Rap1 to the total Rap1 in the corresponding lysate.

References

- 1. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CE3F4: A Technical Guide to its Selective Inhibition of Epac1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor, (R)-CE3F4, for Exchange protein directly activated by cAMP 1 (Epac1) over its isoform, Epac2. This document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Selectivity of (R)-CE3F4

(R)-CE3F4 has been identified as a potent and selective inhibitor of Epac1.[1] The selectivity for Epac1 over Epac2 is approximately 10-fold, a crucial attribute for its use as a specific pharmacological tool to investigate the distinct roles of Epac isoforms.[1][2][3]

The inhibitory potency of (R)-CE3F4 and its stereoisomers against Epac1 and Epac2 is typically determined by measuring their half-maximal inhibitory concentration (IC50) in guanine nucleotide exchange factor (GEF) activity assays. The following tables summarize the reported IC50 values.

Table 1: Inhibitory Activity of (R)-CE3F4 against Epac1 and Epac2

| Compound | Target | IC50 (µM) | Selectivity (Epac2/Epac1) |

| (R)-CE3F4 | Epac1 | 4.2[1][4] | ~10.5-fold |

| (R)-CE3F4 | Epac2 | 44[1][4] |

Table 2: Comparison of CE3F4 Stereoisomers against Epac1

| Compound | Target | IC50 (µM) |

| (R)-CE3F4 | Epac1 | 5.8[5] |

| (S)-CE3F4 | Epac1 | 56[5] |

| Racemic CE3F4 | Epac1 | 10.7[5] |

These data clearly demonstrate that the (R)-enantiomer is the more potent inhibitor of Epac1.

Mechanism of Action

(R)-CE3F4 acts as an uncompetitive inhibitor with respect to the allosteric agonist cAMP.[3] This means that (R)-CE3F4 preferentially binds to the cAMP-bound, activated form of Epac1, rather than competing with cAMP for its binding site. This mode of inhibition is advantageous as its potency increases with higher concentrations of the natural agonist, cAMP.

Experimental Protocols

The determination of the inhibitory activity of (R)-CE3F4 is primarily achieved through a fluorescence-based Rap1 GEF assay. This assay monitors the Epac-catalyzed exchange of a fluorescently labeled GDP analog (like mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on the small G-protein Rap1.

Principle of the Fluorescence-Based Rap1 GEF Assay

The fluorescence of mant-GDP is significantly higher when it is bound to Rap1 in a hydrophobic pocket compared to when it is free in the aqueous buffer. The Epac-mediated exchange of mant-GDP for unlabeled GTP leads to a decrease in fluorescence intensity over time. The rate of this fluorescence decay is proportional to the GEF activity of Epac. By measuring this rate in the presence of varying concentrations of an inhibitor like (R)-CE3F4, an IC50 value can be determined.

Detailed Protocol for Fluorescence-Based Rap1 GEF Assay

This protocol is adapted from methodologies described in the scientific literature for measuring Epac GEF activity.

Materials and Reagents:

-

Purified Proteins:

-

Recombinant human Epac1 (catalytically active fragment)

-

Recombinant human Epac2 (catalytically active fragment)

-

Recombinant human Rap1B (or other Rap1 isoform)

-

-

Nucleotides:

-

2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate (mant-GDP)

-

Guanosine 5'-triphosphate (GTP)

-

Guanosine 5'-diphosphate (GDP)

-

-

Activator:

-

Adenosine 3',5'-cyclic monophosphate (cAMP)

-

-

Inhibitor:

-

(R)-CE3F4

-

-

Assay Buffer:

-

20 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

10 mM MgCl2

-

1 mM DTT

-

0.01% (v/v) Triton X-100

-

-

Equipment:

-

Fluorescence plate reader (excitation ~360 nm, emission ~440 nm for mant-GDP)

-

384-well, low-volume, black microplates

-

Procedure:

-

Preparation of Rap1-mant-GDP:

-

Incubate purified Rap1B with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 1 hour to facilitate nucleotide exchange.

-

Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

-

Remove excess, unbound mant-GDP by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with assay buffer.

-

Determine the concentration and loading efficiency of the Rap1-mant-GDP complex.

-

-

IC50 Determination:

-

Prepare a serial dilution of (R)-CE3F4 in assay buffer.

-

In a 384-well plate, add the following components in order:

-

Assay buffer

-

(R)-CE3F4 at various concentrations (or vehicle control)

-

A fixed concentration of Epac1 or Epac2 (e.g., 50 nM)

-

A fixed concentration of cAMP to activate Epac (e.g., 10 µM)

-

-

Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of Rap1-mant-GDP (e.g., 200 nM) and a high concentration of unlabeled GTP (e.g., 100 µM).

-

Immediately begin monitoring the decrease in fluorescence intensity over time in a fluorescence plate reader.

-

-

Data Analysis:

-

For each concentration of (R)-CE3F4, determine the initial rate of the exchange reaction by fitting the linear portion of the fluorescence decay curve.

-

Plot the initial rates as a percentage of the uninhibited control (vehicle) against the logarithm of the (R)-CE3F4 concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the Epac1 signaling pathway and the experimental workflow for determining the IC50 of (R)-CE3F4.

Figure 1: Simplified signaling pathway of Epac1 activation and its inhibition by (R)-CE3F4.

References

- 1. The cAMP-responsive Rap1 Guanine Nucleotide Exchange Factor, Epac, Induces Smooth Muscle Relaxation by Down-regulation of RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-CE3F4: A Potent and Selective Inhibitor of Rap1 Activation via Epac1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-CE3F4 is a tetrahydroquinoline analog that has emerged as a valuable pharmacological tool for studying the signaling pathways mediated by the Exchange protein directly activated by cAMP 1 (Epac1). This document provides a comprehensive overview of the mechanism of action of (R)-CE3F4, its specific effects on the activation of the small GTPase Rap1, and detailed protocols for relevant experimental procedures. (R)-CE3F4 acts as a potent and selective uncompetitive inhibitor of Epac1, effectively blocking the cAMP-induced conformational change required for its guanine nucleotide exchange factor (GEF) activity towards Rap1. This inhibitory action has been demonstrated in both biochemical and cell-based assays, highlighting its utility in dissecting the physiological and pathophysiological roles of the Epac1-Rap1 signaling axis.

Introduction to the Epac1-Rap1 Signaling Pathway

The small GTPase Rap1 is a key regulator of a multitude of cellular processes, including cell adhesion, proliferation, and differentiation. Its activity is tightly controlled by cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs). One of the major GEFs for Rap1 is the Exchange protein directly activated by cAMP (Epac). There are two isoforms, Epac1 and Epac2, which are directly activated by the second messenger cyclic adenosine monophosphate (cAMP).[1]

Upon binding of cAMP to its regulatory cyclic nucleotide-binding (CNB) domain, Epac1 undergoes a conformational change that relieves its autoinhibition and exposes its catalytic GEF domain. This allows Epac1 to interact with Rap1-GDP, facilitating the dissociation of GDP and the subsequent binding of the more abundant cellular GTP, leading to Rap1 activation. The activated Rap1-GTP can then interact with downstream effector proteins to initiate various signaling cascades.

(R)-CE3F4: Mechanism of Action

(R)-CE3F4 is the (R)-enantiomer of the tetrahydroquinoline analog CE3F4. It has been identified as a more potent and selective inhibitor of Epac1 compared to its (S)-enantiomer and the racemic mixture.[2]

Uncompetitive Inhibition of Epac1

(R)-CE3F4 exhibits an uncompetitive mechanism of inhibition with respect to cAMP.[3] This means that (R)-CE3F4 does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex. The binding of (R)-CE3F4 to the cAMP-bound Epac1 stabilizes a closed, inactive conformation of the protein, preventing the conformational change necessary for its GEF activity towards Rap1.[1] This mode of action makes (R)-CE3F4 particularly effective when intracellular cAMP levels are elevated.

Specificity of Inhibition

Crucially, (R)-CE3F4 does not directly inhibit the interaction between Epac1 and Rap1, nor does it affect the intrinsic nucleotide exchange of Rap1 itself.[4][5] Its inhibitory effect is specifically targeted at the cAMP-induced activation of Epac1. Furthermore, (R)-CE3F4 has been shown to be selective for Epac1 over the closely related Epac2 isoform and does not significantly affect the activity of another major cAMP effector, Protein Kinase A (PKA).[2][5]

Quantitative Data: Inhibitory Potency of CE3F4 Enantiomers

The inhibitory activity of CE3F4 and its enantiomers on Epac1 has been quantified using in vitro GEF assays. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of the (R)-enantiomer.

| Compound | Target | IC50 (µM) | Notes |

| (R)-CE3F4 | Epac1 | 5.8[5] | The most potent enantiomer. |

| Racemic CE3F4 | Epac1 | 10.7[5] | Mixture of (R) and (S) enantiomers. |

| Racemic CE3F4 | Epac1 | 23 ± 3[6][7] | Against 007-induced Epac1 activity. |

| (S)-CE3F4 | Epac1 | 56[5] | The less potent enantiomer. |

| (R)-CE3F4 | Epac2 | ~58 (10-fold less potent than for Epac1)[2] | Demonstrates isoform selectivity. |

Experimental Protocols

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of Epac1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on Rap1. Inhibition of this process by (R)-CE3F4 can be quantified.

Materials:

-

Recombinant human Epac1 protein

-

Recombinant human Rap1b protein

-

mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)

-

GDP (Guanosine 5'-diphosphate)

-

cAMP (cyclic adenosine monophosphate) or 007 (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate)

-

(R)-CE3F4

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm)

Procedure:

-

Pre-load Rap1b with GDP by incubating Rap1b with a 10-fold molar excess of GDP in the presence of 10 mM EDTA at 30°C for 30 minutes. Stop the reaction by adding 20 mM MgCl2.

-

In a 96-well black plate, prepare the reaction mixture containing Assay Buffer, GDP-loaded Rap1b (e.g., 500 nM), and mant-GTP (e.g., 1 µM).

-

Add varying concentrations of (R)-CE3F4 or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding recombinant Epac1 (e.g., 100 nM) pre-incubated with a saturating concentration of cAMP or 007 (e.g., 100 µM).

-

Immediately measure the increase in fluorescence intensity over time at 30°C. The initial velocity of the reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each concentration of (R)-CE3F4 and determine the IC50 value.

Rap1 Activation (Pull-Down) Assay

This assay is used to measure the amount of active, GTP-bound Rap1 in cell lysates. It relies on the specific interaction of Rap1-GTP with the Rap1-binding domain (RBD) of one of its effectors, RalGDS.[8][9][10][11]

Materials:

-

Cultured cells (e.g., HEK293, cardiomyocytes)

-

Cell culture medium and supplements

-

(R)-CE3F4

-

Epac agonist (e.g., 8-CPT-2Me-cAMP (007), forskolin, or a specific GPCR agonist)

-

Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl2, 1% (v/v) Triton X-100, 0.5% (w/v) sodium deoxycholate, 0.1% (w/v) SDS, protease and phosphatase inhibitor cocktails.

-

GST-RalGDS-RBD fusion protein coupled to glutathione-agarose beads

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of (R)-CE3F4 or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an Epac agonist for a short period (e.g., 5-10 minutes) to induce Rap1 activation.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis/Wash Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the cleared lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation to pull down Rap1-GTP.

-

Wash the beads three times with Lysis/Wash Buffer to remove non-specific binding.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

-

Quantify the band intensities to determine the relative amount of activated Rap1.

Visualizations

Signaling Pathway of Epac1-Mediated Rap1 Activation and Inhibition by (R)-CE3F4

Caption: Epac1-Rap1 signaling pathway and its inhibition by (R)-CE3F4.

Experimental Workflow for Rap1 Activation Pull-Down Assay

Caption: Workflow for the Rap1 activation pull-down assay.

Conclusion

(R)-CE3F4 is a highly valuable tool for investigating the roles of the Epac1-Rap1 signaling axis. Its potency, selectivity, and well-characterized uncompetitive mechanism of action make it a superior choice for specifically inhibiting Epac1-mediated Rap1 activation in a variety of experimental settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize (R)-CE3F4 in their studies of cAMP signaling and its implications in health and disease.

References

- 1. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biocat.com [biocat.com]

- 11. cellbiolabs.com [cellbiolabs.com]

(R)-CE3F4: A Technical Guide for Researchers and Drug Development Professionals

(R)-CE3F4 is a potent and selective small-molecule inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). Its unique uncompetitive mechanism of action and selectivity for Epac1 over its isoform Epac2 make it a valuable tool for studying cAMP signaling pathways and a promising lead compound for therapeutic development in various diseases, including cardiac conditions and cancer. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to (R)-CE3F4.

Chemical Properties and Formula

(R)-CE3F4, with the chemical name (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde, is a derivative of tetrahydroquinoline.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀Br₂FNO | [1][3][4] |

| Molecular Weight | 351.01 g/mol | [1][3][4] |

| CAS Number | 1593478-56-8 | [1][3] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (≥30 mg/mL) and Ethanol (≥5 mg/mL). Limited solubility in aqueous solutions. | [5] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |

Biological Activity and Mechanism of Action

(R)-CE3F4 is a highly selective inhibitor of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. It exhibits significantly greater potency for Epac1 compared to its isoform, Epac2, and its racemic mixture or (S)-enantiomer.[6][7]

| Target | IC₅₀ Value | Reference |

| Human Epac1 | 4.2 µM | [1][3] |

| Human Epac2 | 44 µM | [1][3] |

| Racemic CE3F4 (Epac1) | ~6 µM | [6] |

| (S)-CE3F4 (Epac1) | ~56 µM | [8] |

The inhibitory mechanism of (R)-CE3F4 is noteworthy. It acts as an uncompetitive inhibitor with respect to the allosteric agonist, cyclic adenosine monophosphate (cAMP).[6][9] This means that (R)-CE3F4 does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex.[6][10] This binding event stabilizes an inactive conformation of Epac1, preventing the subsequent activation of its substrate, Rap1.[6] Nuclear magnetic resonance (NMR) studies have revealed that (R)-CE3F4 binds to a site within the cyclic nucleotide-binding domain (CNBD) of Epac1, distinct from the cAMP binding pocket.[6][9] This interaction forms a ternary complex of Epac1-cAMP-(R)-CE3F4.[10]

This uncompetitive mechanism is significant as the inhibitory potency of (R)-CE3F4 increases with higher concentrations of the agonist cAMP.[9][11] This property could be particularly advantageous in pathological conditions associated with elevated cAMP levels.

Signaling Pathway

(R)-CE3F4 directly modulates the Epac1 signaling pathway. In its canonical function, Epac1 is activated by cAMP, leading to a conformational change that promotes the exchange of GDP for GTP on Rap1. Activated Rap1-GTP then engages with various downstream effectors to regulate cellular processes such as cell adhesion, proliferation, and differentiation. By binding to the Epac1-cAMP complex, (R)-CE3F4 prevents this activation cascade.

Caption: Mechanism of (R)-CE3F4 inhibition of the Epac1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of (R)-CE3F4's activity. Below are methodologies for key assays cited in the literature.

In Vitro Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay is commonly used to screen for and characterize Epac inhibitors.

Principle: The assay measures the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on the small G protein Rap1, catalyzed by Epac1. Inhibition of Epac1 activity results in a decreased rate of fluorescence change.

Methodology:

-

Protein Preparation: Purified recombinant human Epac1 and Rap1b are required. Rap1b is pre-loaded with a fluorescent GDP analog.

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.

-

Assay Procedure:

-

In a 384-well plate, add purified Epac1.

-

Add (R)-CE3F4 at various concentrations (or vehicle control).

-

Initiate the exchange reaction by adding the pre-loaded Rap1b-BODIPY-FL-GDP and a molar excess of GTP.

-

Monitor the decrease in fluorescence over time using a plate reader.

-

-

Data Analysis: The initial velocity of the reaction is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro Epac1 GEF inhibition assay.

In-Cell Rap1 Activation Assay

This assay assesses the ability of (R)-CE3F4 to inhibit Epac-mediated Rap1 activation in a cellular context.

Principle: A pull-down assay is used to specifically isolate the active, GTP-bound form of Rap1 from cell lysates. The amount of activated Rap1 is then quantified by western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293) to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of (R)-CE3F4 or vehicle control.

-

Stimulate the cells with an Epac agonist, such as the cell-permeable 8-pCPT-2'-O-Me-cAMP (007-AM) or a β-adrenergic receptor agonist like isoprenaline, to induce Rap1 activation.[2]

-

-

Cell Lysis: Lyse the cells in a buffer containing a GST-fusion protein corresponding to the Rap-binding domain (RBD) of RalGDS, which specifically binds to Rap1-GTP.

-